Product packaging for Dicyclopenta[CD,FG]pyrene(Cat. No.:CAS No. 173678-72-3)

Dicyclopenta[CD,FG]pyrene

Cat. No.: B062263
CAS No.: 173678-72-3
M. Wt: 250.3 g/mol
InChI Key: QXSDCABVNSUOIG-UHFFFAOYSA-N
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Description

Overview Dicyclopenta[cd,fg]pyrene is a polycyclic aromatic hydrocarbon (PAH) of significant research interest due to its unique structural and electronic properties. With a molecular formula of C₂₀H₁₀ and a molecular weight of 250.29 g/mol , it features a pyrene core annulated with two cyclopenta rings. This specific fusion pattern results in a non-planar, twisted molecular geometry caused by steric hindrance in the bay regions, which profoundly influences its physicochemical behavior . This compound is supplied as a high-purity solid for use as a reference standard and research chemical. Research Applications • Environmental Toxicology & Mutagenicity Studies : This compound belongs to the class of cyclopenta-fused PAHs (CP-PAHs), which are recognized as potent mutagens and potential human carcinogens (IARC Group 2A) . It is a key subject of investigation for researchers assessing the health risks of combustion emissions, as it is identified in diesel and gasoline engine exhausts . Studies focus on its metabolic activation into mutagenic di-epoxide intermediates, which are considered the ultimate DNA-damaging agents . • Materials Science & Organic Electronics : The dicyclopenta-fused structure imparts a narrow energy gap, reported to be as low as 1.78 eV, and modifies the frontier molecular orbitals compared to its parent hydrocarbon . This makes it a promising building block for developing novel π-extended aromatic hydrocarbons with tailored electronic properties for potential use in organic semiconductors and optoelectronic devices . Handling and Safety This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Due to its classification as a mutagen and probable carcinogen, appropriate safety precautions, including the use of personal protective equipment (PPE) and working within a fume hood, are mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10 B062263 Dicyclopenta[CD,FG]pyrene CAS No. 173678-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173678-72-3

Molecular Formula

C20H10

Molecular Weight

250.3 g/mol

IUPAC Name

hexacyclo[11.7.0.02,10.03,7.04,19.016,20]icosa-1(13),2(10),3(7),4(19),5,8,11,14,16(20),17-decaene

InChI

InChI=1S/C20H10/c1-3-13-5-6-14-4-2-12-8-10-16-15-9-7-11(1)17(15)19(13)20(14)18(12)16/h1-10H

InChI Key

QXSDCABVNSUOIG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6

Canonical SMILES

C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6

Synonyms

DICYCLOPENTA[CD,FG]PYRENE

Origin of Product

United States

Synthetic Methodologies and Mechanistic Aspects for Dicyclopenta Cd,fg Pyrene

Historical Development of Synthetic Pathways

Historically, the synthesis of cyclopenta-fused pyrenes, including dicyclopenta[cd,fg]pyrene and its isomers, relied heavily on harsh, high-energy methods. nih.gov The predominant technique was flash vacuum thermolysis (FVT), also known as flash vacuum pyrolysis (FVP). nih.govuu.nl This method involves the high-temperature (often exceeding 900 °C) gas-phase pyrolysis of specifically designed precursors under high vacuum. nih.govuu.nl For the dicyclopentapyrene series, precursors such as the appropriate bis(1-chloroethenyl)pyrenes were utilized. uu.nl While successful in affording the target compounds and enabling the study of their fundamental properties, these early pathways were often hampered by low yields and the extreme conditions required. nih.gov The incentive for these initial syntheses was partly driven by the hypothesis that these compounds might be unidentified combustion effluents. uu.nl

Cyclopentannulation Strategies onto Pyrene (B120774) Derivatives

Modern synthetic efforts have largely shifted towards solution-phase, transition-metal-catalyzed reactions, which offer milder conditions, greater functional group tolerance, and improved yields. Cyclopentannulation, the formation of a five-membered ring onto an existing aromatic core, has emerged as a powerful strategy for accessing this compound and its derivatives.

Palladium-catalyzed annulation has become an efficient and versatile route for constructing peri-fused five-membered rings on aromatic hydrocarbons. nih.gov The synthesis of dicyclopenta-fused pyrene derivatives has been successfully achieved through palladium-catalyzed carbannulation of brominated pyrenes with alkynes. nih.gov This transformation typically proceeds via a [3+2] cyclocondensation reaction. nih.govacs.org For instance, the reaction of a dibromopyrene derivative with a sterically hindered tolane derivative can produce dicyclopentannulated products in excellent yields. nih.govacs.org

The reaction conditions are crucial for success. A typical catalytic system involves a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tol)₃), a base (e.g., potassium acetate, KOAc), and an additive such as lithium chloride (LiCl). nih.govrsc.org These reactions can be performed under conventional heating or accelerated using microwave irradiation. nih.gov

Table 1: Example of a Palladium-Catalyzed Cyclopentannulation Reaction

Reactant 1 Reactant 2 Catalyst/Reagents Conditions Product Yield

Data sourced from studies on palladium-catalyzed cyclopentannulation reactions. nih.govacs.org

The regioselectivity of the cyclopentannulation is dictated by the substitution pattern of the starting pyrene derivative. By selecting the appropriate di- or tetra-brominated pyrene isomer, chemists can direct the annulation to specific positions on the pyrene core, allowing for the synthesis of distinct this compound isomers. uu.nlmdpi.com For example, starting from 1,6-dibromopyrene (B158639) leads to the [cd,fg] fused isomer, while other dibromopyrenes would yield different isomers. uu.nlnih.govacs.org

Furthermore, this methodology has been extended to multi-fold annulations in one-pot procedures. A notable example is the palladium-catalyzed four-fold alkyne annulation of 1,3,6,8-tetrabromo-2,7-diphenylpyrene with diphenylacetylene. nih.gov This complex transformation involves a twofold [3+2] cyclopentannulation followed by a subsequent twofold [4+2] benzannulation, ultimately yielding a novel dicyclopenta-fused peropyrene derivative. nih.gov Such multi-component strategies represent an efficient pathway to complex, π-extended aromatic systems built upon the dicyclopenta-pyrene motif. nih.gov

Flash Vacuum Thermolysis (FVT) as a Synthetic Route

Flash Vacuum Thermolysis (FVT) remains a viable, albeit demanding, method for the synthesis of the parent dicyclopentapyrene hydrocarbons. uu.nl This technique operates under unimolecular conditions in the gas phase at high temperatures (e.g., 1000 °C) and low pressure. rsc.orgscripps.edu The reaction involves passing a precursor molecule through a hot tube, where it undergoes thermal rearrangement or fragmentation, followed by trapping the product at low temperature. scripps.eduuq.edu.au

For the synthesis of this compound and its isomers, the precursors are typically di-substituted pyrenes designed to eliminate small molecules and cyclize. uu.nl For example, the FVT of specific bis(1-chloroethenyl)pyrenes has been used to prepare dicyclopenta[cd,mn]-, dicyclopenta[cd,jk]-, and this compound. uu.nl The structure of the precursor directly determines which isomer is formed. While effective for producing the unsubstituted hydrocarbon core, FVT is generally incompatible with complex functional groups and often results in modest yields. nih.gov

Table 2: FVT Synthesis of Cyclopenta-fused Pyrenes

Precursor Temperature Product
1-Chloro-1-(pyren-1-yl)ethene 1000 °C Cyclopenta[cd]pyrene

Data derived from research on FVT synthesis. uu.nlrsc.org

Directed Synthesis of this compound Isomers and Derivatives

The controlled synthesis of specific isomers and derivatives of dicyclopentapyrene is crucial for structure-property relationship studies. As noted, the choice of synthetic methodology and starting materials provides a high degree of control over the final product architecture.

The FVT route offers a clear path to specific isomers based on precursor design. uu.nl For example, the synthesis of dicyclopenta[cd,mn]pyrene (B14347219), this compound, and dicyclopenta[cd,jk]pyrene (B15184370) was achieved by starting with the corresponding pyrene precursors substituted at the correct positions to facilitate the desired cyclization upon thermolysis. uu.nlnih.gov

In palladium-catalyzed cyclopentannulation, the regiochemistry is controlled by the positions of the halogen atoms on the pyrene core. nih.govacs.org The use of 1,6-dibromopyrene, for instance, directs the fusion of the two five-membered rings to the cd and fg faces of the pyrene system. nih.govacs.org This method is particularly powerful for creating derivatives, as substituted alkynes can be employed to install various functional groups at the periphery of the dicyclopentapyrene core, a task that is challenging with FVT. nih.govacs.orgrsc.org

Novel Synthetic Approaches for this compound Scaffolds

Research continues to push the boundaries of synthetic chemistry to create novel and larger scaffolds based on the this compound unit. One innovative approach involves extending the π-system through multi-fold annulation reactions. The synthesis of a dicyclopenta-fused peropyrene derivative is a prime example, where a tetrabrominated pyrene undergoes a one-pot reaction with an alkyne to form four new rings (two five-membered and two six-membered) in a single operation. nih.gov

Another novel direction is the synthesis of "buckybowls" or bowl-shaped PAHs. A tetracyclopenta[cd,fg,jk,mn]pyrene was synthesized via a palladium-catalyzed cyclopentannulation of 1,3,6,8-tetrabromopyrene (B107014) with diphenylacetylenes. rsc.org This molecule represents a significant extension of the dicyclopentapyrene scaffold, where four five-membered rings are fused to the pyrene core, inducing a curved, bowl-shaped geometry. rsc.org These advanced synthetic strategies are paving the way for new materials with unique three-dimensional structures and electronic properties derived from the fundamental dicyclopenta-pyrene framework. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Dicyclopenta Cd,fg Pyrene

Mass Spectrometric Analysis for Molecular Formula and Isotopic Distribution

Mass spectrometry is a vital analytical technique used to determine the precise molecular weight and elemental composition of a compound. For Dicyclopenta[cd,fg]pyrene, the molecular formula is C₂₀H₁₀. guidechem.com

This formula corresponds to a monoisotopic mass of approximately 250.0783 atomic mass units and an average molecular weight of about 250.3 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, which in turn validates the molecular formula.

The isotopic distribution pattern observed in the mass spectrum is characteristic of the elemental composition. For a compound with 20 carbon atoms, the most abundant peak (M⁺) corresponds to the molecule containing only the ¹²C isotope. A smaller peak at M+1, with an intensity of approximately 22% of the M⁺ peak, is also expected. This M+1 peak arises from the probability of one of the 20 carbon atoms being the naturally occurring ¹³C isotope (which has a natural abundance of about 1.1%). The presence and relative intensity of this M+1 peak provide strong evidence for the number of carbon atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis absorption spectrum of a large, conjugated system like this compound is expected to be characterized by multiple absorption bands resulting from π-π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) or non-bonding molecular orbitals to anti-bonding (π*) molecular orbitals. The extended π-system of the fused rings allows for absorption at longer wavelengths compared to smaller aromatic systems.

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band gap. This gap can be estimated from the onset of the lowest energy (longest wavelength) absorption band in the UV-Vis spectrum, often referred to as the optical band gap. While specific experimental spectra for this compound are not widely published, studies on related pyrene-based isomers and polymers containing dicyclopenta-fused pyrene (B120774) units show that modifications to the pyrene core significantly influence the electronic and optical band gaps. rsc.orgnih.gov For instance, the band gaps for polymers containing the isomeric Dicyclopenta[cd,jk]pyrene (B15184370) unit are in the range of 1.69–1.74 eV. rsc.org

The polarity of the solvent in which a UV-Vis spectrum is measured can influence the positions and intensities of the absorption bands, a phenomenon known as solvatochromism. These shifts occur because solvents can stabilize the ground and excited electronic states of the molecule to different extents.

For nonpolar molecules like this compound, which possess no permanent dipole moment, solvent effects are generally weak and are primarily due to dispersion forces. However, shifts in the absorption maxima (λmax) can still be observed. A shift to longer wavelengths is termed a bathochromic or red shift, while a shift to shorter wavelengths is a hypsochromic or blue shift. While specific studies detailing the solvatochromic behavior of this compound are scarce, research on other pyrene-based dyes demonstrates that their absorption and emission properties can be sensitive to the solvent environment. rsc.orgresearchgate.net A systematic study involving a range of solvents with varying polarities would be required to fully characterize the solvatochromic properties of this compound.

Photophysical Investigations via Fluorescence Spectroscopy

Steady-State Emission Properties

No experimental data on the steady-state fluorescence emission spectra, quantum yields, or solvatochromic effects of this compound are available.

Time-Resolved Fluorescence and Excited State Dynamics

There is no published data concerning the fluorescence lifetimes, decay kinetics, or other excited-state dynamics of this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

A crystal structure for this compound has not been reported. Therefore, information on its solid-state molecular conformation, packing, and any supramolecular interactions is not available.

Complementary Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data, including a table of vibrational modes and their assignments for this compound, is not present in the available literature.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The synthesis of chiral derivatives of this compound has not been reported, and consequently, no circular dichroism spectroscopic data exists.

Electronic Structure, Aromaticity, and Energetic Landscape of Dicyclopenta Cd,fg Pyrene

Quantum Chemical Investigations of Electronic Properties

The electronic behavior of Dicyclopenta[cd,fg]pyrene is dictated by its molecular orbital arrangement and its ability to accept or donate electrons.

Table 1: Frontier Molecular Orbital Data (Illustrative)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
This compound Data not available Data not available Data not available

Note: Pyrene (B120774) data is illustrative and based on typical computational results for PAHs. Specific values can vary with the level of theory used in calculations.

Cyclopenta-fused pyrene derivatives are known to exhibit high electron affinities. acs.org The adiabatic electron affinity (AEA) is the energy released when an electron is added to a neutral molecule in its ground state. While a precise calculated value for the AEA of this compound was not found in the surveyed literature, the structural motif suggests it possesses a significant electron-accepting capability. This is a characteristic feature of PAHs with externally fused five-membered rings. acs.org The enhancement of electron-acceptor properties is associated with the fusion of a peripheral cyclopenta ring.

Advanced Aromaticity Assessment Methodologies

The aromaticity of this compound has been evaluated using various computational methods that go beyond simple electron counting rules.

Resonance energy (RE) and aromatic stabilization energy (ASE) are measures of the enhanced stability of a conjugated system compared to a hypothetical localized reference structure. The thermodynamic stability of isomeric dicyclopentapyrenes has been investigated, and the order of stability was determined to be: this compound > dicyclopenta[cd,jk]pyrene (B15184370) > dicyclopenta[cd,mn]pyrene (B14347219). nih.govmindat.org This indicates that this compound is the most thermodynamically stable isomer.

Table 2: Calculated Weights and Relative Energies of Kekulé Resonance Structures for this compound

Structure Weight Relative Energy (kcal/mol)
A 0.239 0.00
B 0.174 11.50
C 0.218 6.20
D 0.218 6.20
E 0.082 33.50

Data sourced from Havenith et al. uu.nl

Despite being the most stable isomer, the aromaticity of this compound, when assessed by magnetic criteria, is found to be intermediate among its isomers. nih.govmindat.org

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule by measuring the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Table 3: NICS Data for this compound (Illustrative)

Ring NICS(0) (ppm) NICS(1) (ppm)
Five-membered rings Data not available Data not available

Note: Specific NICS values for the individual rings of this compound are needed for a comprehensive analysis.

Delocalization indices and current density mapping are advanced computational tools that provide a detailed picture of electron delocalization and ring currents within a molecule, offering deeper insights into its aromatic character. These methods can visualize the paths and strengths of induced currents in the presence of an external magnetic field. While these methodologies have been applied to a large set of polycyclic aromatic hydrocarbons to understand their aromatic nature, specific studies focusing on the delocalization indices and current density maps of this compound were not identified in the performed search. nih.gov Such an analysis would be valuable to further elucidate the nuances of its electronic structure and aromaticity.

Impact of Cyclopenta-Fusion on Global and Local Aromaticity

While the fusion of cyclopenta-moieties leads to a gradual decrease in the global aromaticity of the pyrene system, the effect on local aromaticity is more nuanced. researchgate.net Valence bond (VB) calculations suggest that the resonance energy is only slightly affected by cyclopenta-fusion. researchgate.net The most significant contributions to the resonance energy arise from resonance interactions between Kekulé structures that result in benzene-like six-π-electron conjugated circuits. researchgate.net These contributions are of a similar magnitude for all congeners, suggesting that from a resonance criterion perspective, the aromatic character is largely retained. researchgate.net However, NICS values, a magnetic criterion for aromaticity, indicate a decrease in aromatic character with the addition of fused five-membered rings. researchgate.net

Computational Modeling of Structural Strain and Thermodynamic Stability

Computational modeling has been instrumental in elucidating the structural and thermodynamic properties of this compound and its isomers. These studies have provided critical insights into the strain imposed by the fused five-membered rings and the resulting thermodynamic stabilities.

Relative Thermodynamic Stabilities of Isomeric Dicyclopentapyrenes

Theoretical calculations have established the relative thermodynamic stabilities of the three dicyclopentapyrene isomers. The order of stability, from most to least stable, is this compound, followed by dicyclopenta[cd,jk]pyrene, and then dicyclopenta[cd,mn]pyrene. nih.govuu.nl Interestingly, this stability order differs from the aromaticity order determined by magnetic criteria, which is dicyclopenta[cd,mn]pyrene > this compound > dicyclopenta[cd,jk]pyrene. nih.govuu.nl The difference in total energy between these isomers is relatively small, being less than 5 kcal/mol. nih.govuu.nl Model calculations have demonstrated that the thermodynamic stability is primarily governed by the σ-strain imposed on the pyrene skeleton by the cyclopenta-fusion, rather than by the aromaticity of the π-system. nih.govuu.nl

Relative Thermodynamic Stabilities and Aromaticity Order of Dicyclopentapyrene Isomers
IsomerThermodynamic Stability OrderAromaticity Order (Magnetic Criteria)
This compound1 (Most Stable)2
Dicyclopenta[cd,jk]pyrene23
Dicyclopenta[cd,mn]pyrene31 (Most Aromatic)

Theoretical Insights into Molecular Conformation and Non-Planarity

The presence of fused five-membered rings in polycyclic aromatic hydrocarbons can induce non-planar, bowl-shaped geometries. wikipedia.org Theoretical studies on this compound and related compounds have provided valuable insights into their three-dimensional structures and dynamic conformational processes.

Prediction of Bowl-Shaped Geometries

While this compound itself is largely planar, the fusion of multiple cyclopenta-rings onto a pyrene core is predicted to result in a non-planar, bowl-shaped geometry. nih.gov For the related, albeit elusive, tetracyclopenta[cd,fg,jk,mn]pyrene, calculations have shown it to be bowl-shaped. nih.govuu.nl This curvature is a consequence of the strain introduced by the five-membered rings. acs.org The tendency towards non-planarity is a well-documented phenomenon in other polycyclic aromatic hydrocarbons containing five-membered rings, such as corannulene. acs.orgrsc.org The depth of the bowl in these molecules can be influenced by substituents and further annulation. nih.gov

Reaction Pathways and Mechanistic Transformations of Dicyclopenta Cd,fg Pyrene

Formation Mechanisms in High-Temperature Combustion and Pyrolysis Systems

The growth of polycyclic aromatic hydrocarbons (PAHs) in combustion flames is a critical area of study due to their role as precursors to soot and their environmental and health impacts. Dicyclopenta-fused pyrenes, including dicyclopenta[cd,fg]pyrene, have been identified as constituents of the nonpolar fraction of combustion exhausts from fossil fuels. Their formation is thought to proceed through mechanisms common to general PAH growth, such as the Hydrogen Abstraction/C₂H₂ Addition (HACA) and Phenyl Addition/Cyclization (PAC) pathways.

The HACA mechanism is a widely recognized pathway for the growth of PAH molecules in flame environments. This sequential process involves the abstraction of a hydrogen atom from an aromatic molecule, creating a radical site. This radical then reacts with acetylene (B1199291) (C₂H₂), a common intermediate in combustion, leading to the addition of a vinyl group. Subsequent cyclization and aromatization reactions result in the formation of a new aromatic ring.

While specific mechanistic studies detailing the step-by-step formation of this compound via the HACA mechanism are not extensively documented, the general principles of PAH growth suggest its plausibility. The process would likely involve the initial formation of a pyrene (B120774) core, followed by the addition of two five-membered rings through a series of HACA steps. The presence of cyclopentadienyl (B1206354) radicals, which can be formed from the pyrolysis of various precursors, may also play a role in the formation of the five-membered rings characteristic of this compound.

The Phenyl Addition/Cyclization (PAC) mechanism represents another significant pathway for the rapid growth of PAHs at high temperatures. In this mechanism, a phenyl radical adds to a PAH molecule, followed by hydrogen abstraction and subsequent cyclization to form a new fused aromatic ring. This pathway can lead to the formation of more complex and larger PAH structures.

This compound and its isomers are markers of high-temperature pyrolytic and pyrosynthetic processes. Their presence in combustion exhausts indicates their formation and stability under such conditions. The formation of these cyclopenta-fused systems is significant as it represents a branch of PAH growth chemistry that deviates from the simple addition of six-membered rings. The incorporation of five-membered rings can influence the electronic properties, reactivity, and eventual fate of the larger PAH structures formed in flame environments.

Isomerization Dynamics and Kinetics

The relative stability and potential for interconversion of PAH isomers are crucial for understanding their distribution in environmental samples and their chemical behavior.

Computational studies have been conducted to determine the thermodynamic stability of the three dicyclopentapyrene isomers: this compound, dicyclopenta[cd,jk]pyrene (B15184370), and dicyclopenta[cd,mn]pyrene (B14347219). These studies have shown that this compound is the most thermodynamically stable of the three isomers. The stability is attributed to the σ-strain imposed on the pyrene skeleton by the sequential cyclopenta-fusion.

Thermodynamic Stability Order of Dicyclopentapyrene Isomers
IsomerRelative Stability
This compoundMost Stable
Dicyclopenta[cd,jk]pyreneIntermediate Stability
Dicyclopenta[cd,mn]pyreneLeast Stable

Detailed experimental data on the equilibrium distributions of these isomers at various temperatures are not extensively reported. Such data would be valuable for validating computational models and for understanding the relative abundance of these isomers in combustion-generated materials.

The thermal isomerization of PAHs can occur at high temperatures through various mechanistic pathways, including hydrogen (1,2-H) and carbon (1,2-C) shifts. These rearrangements can lead to the interconversion of different isomers.

Currently, there is a lack of specific experimental or computational studies in the peer-reviewed literature that detail the mechanisms of thermal isomerization of this compound. Research in this area would be necessary to understand the kinetics and transition states involved in the interconversion of dicyclopentapyrene isomers and to predict their behavior in high-temperature environments.

Chemical Transformation Pathways

The chemical reactivity of this compound is largely centered around the double bonds within its fused cyclopenta rings. These regions of high electron density are susceptible to attack by various reagents, initiating a cascade of chemical transformations.

Epoxidation Reactions and Characterization of Oxidized Species

A primary metabolic activation and chemical transformation pathway for this compound is epoxidation, which involves the addition of an oxygen atom across one of the double bonds in the five-membered rings. This process leads to the formation of highly reactive epoxides.

Research has shown that this compound undergoes epoxidation to form This compound-5,6,7,8-di-epoxide . nih.gov This di-epoxide is considered an ultimate mutagenic form of the parent compound. nih.gov The formation of these di-epoxides occurs at the externally fused unsaturated five-membered rings. nih.gov

The synthesis of this compound-5,6,7,8-di-epoxide results in a mixture of its cis- and trans-stereoisomers. nih.gov Spectroscopic analysis, specifically ¹H NMR spectroscopy, has been employed to characterize these oxidized species. nih.gov These studies have revealed that the cis- and trans-isomers are typically formed in a close to 1:1 ratio. nih.gov The direct-acting mutagenicity of these di-epoxides has been demonstrated in bacterial assays, highlighting their biological significance. nih.gov

Stereoisomers of this compound-5,6,7,8-di-epoxide
IsomerRelative Ratio of Formation
cis-dicyclopenta[cd,fg]pyrene-5,6,7,8-di-epoxide~1
trans-dicyclopenta[cd,fg]pyrene-5,6,7,8-di-epoxide~1

Radical Anion Formation and Stability

Beyond oxidation, this compound can undergo one-electron transfer processes to form a radical anion . nih.gov This transformation is particularly relevant in understanding its direct-acting mutagenicity, where bioactivation can occur in the absence of metabolic enzymes. nih.gov

The formation of the radical anion is believed to play a role in the compound's ability to interact with biological macromolecules, potentially leading to cellular damage. Semi-empirical AM1 calculations have been used to support the proposed role of radical anions in the mutagenic activity of dicyclopenta-fused pyrenes. nih.gov While the formation of the radical anion is a key mechanistic step, detailed experimental studies on its stability and spectroscopic characterization, such as through electron paramagnetic resonance (EPR) spectroscopy, are areas of ongoing investigation. The unique electronic properties of cyclopenta-fused PAHs, including their ability to form stable cyclopentadienyl anions upon reduction, contribute to their distinct redox behavior.

Photochemical Reactivity and Decomposition Mechanisms

Polycyclic aromatic hydrocarbons are known to be susceptible to photochemical degradation, a process initiated by the absorption of ultraviolet (UV) radiation. While specific studies on the photochemical reactivity of this compound are limited, the general principles of PAH photochemistry can be applied.

Upon absorption of UV light, PAHs can be excited to higher energy states, leading to various decomposition pathways, including photooxidation. The presence of the fused five-membered rings in this compound may influence its photostability and the nature of its degradation products. In general, the photochemical degradation of PAHs in the environment is a complex process influenced by factors such as the presence of photosensitizers, the physical state of the PAH (e.g., adsorbed on particles or dissolved in water), and the wavelength and intensity of the incident light. Photochemical reactions can lead to the formation of a variety of oxygenated derivatives, some of which may be more toxic than the parent compound.

Reaction with External Species and Environmental Fate Mechanisms

As a product of incomplete combustion, this compound is released into the environment where it can interact with various external species, influencing its persistence and fate.

Atmospheric transformation is a key environmental fate mechanism for PAHs. Reactions with atmospheric oxidants, such as hydroxyl radicals (•OH) and ozone (O₃), are major degradation pathways. For the related compound, cyclopenta[cd]pyrene, it has been shown that its 3,4-oxide can be formed under simulated atmospheric conditions when adsorbed on particulates and exposed to the reaction products of tetramethylethylene and ozone. This suggests that this compound, being structurally similar, could also undergo analogous transformations in the atmosphere.

Key Reactive Species in the Environmental Transformation of this compound
Reactive SpeciesPotential Transformation ProductEnvironmental Compartment
Oxygen (metabolic activation)Di-epoxidesBiota
Electrons (reduction)Radical AnionBiota/Abiotic Environments
UV RadiationPhotodegradation ProductsAtmosphere, Water, Surfaces
Ozone (O₃)Oxygenated DerivativesAtmosphere
Hydroxyl Radical (•OH)Oxygenated DerivativesAtmosphere

Advanced Applications and Supramolecular Chemistry of Dicyclopenta Cd,fg Pyrene

Role as Electron Acceptors in Conjugated Polymers and Donor-Acceptor Systems

The inherent electron-deficient nature of the cyclopenta-fused pyrene (B120774) core makes dicyclopenta[cd,fg]pyrene and its isomers promising electron-accepting units in the design of donor-acceptor (D-A) conjugated polymers. These polymers are the cornerstone of many organic electronic devices, where the electronic and optical properties can be finely tuned by pairing suitable donor and acceptor moieties.

Research into the closely related isomer, 1,2,6,7-tetra(4-dodecylphenyl)dicyclopenta[cd,jk]pyrene, has demonstrated the potential of this class of compounds. wikipedia.orgrsc.org When incorporated into copolymers with various electron-donating units such as thiophene, bithiophene, and 1,4-diethynyl-2,5-bis(octyloxy)-benzene, the resulting materials exhibit significantly reduced band gaps, a crucial characteristic for applications in organic photovoltaics and near-infrared photodetectors. wikipedia.orgrsc.org The cyclopenta-fused pyrene unit's ability to delocalize negative charge upon reduction contributes to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. wikipedia.orgrsc.org

The electronic properties of these D-A copolymers can be systematically modified by altering the donor component. This tunability allows for the creation of materials with tailored absorption spectra and energy levels to optimize device performance. The table below summarizes the optical and electrochemical properties of a series of polymers based on a dicyclopenta[cd,jk]pyrene (B15184370) acceptor, illustrating the impact of the donor unit on the material's band gap.

Table 1: Optoelectronic Properties of Donor-Acceptor Copolymers Featuring a Dicyclopenta[cd,jk]pyrene Acceptor Unit

Donor Unit Polymer Optical Band Gap (eV)
Thiophene Polymer 1 1.74
Bithiophene Polymer 2 1.69

Data sourced from Bheemireddy, S. R., & Plunkett, K. N. (2016). Dicyclopenta[cd,jk]pyrene based acceptors in conjugated polymers. Polymer Chemistry, 7(2), 292-296. wikipedia.orgrsc.org

Development in Organic Electronic Devices

The promising electronic properties of this compound and its derivatives have spurred investigations into their use in various organic electronic devices. Their function as electron acceptors makes them particularly suitable for the active layers in organic photovoltaic cells and as n-type semiconductors in organic field-effect transistors.

Performance in Organic Field-Effect Transistors (OFETs)

The development of stable and high-performance n-type organic semiconductors is crucial for the advancement of complementary logic circuits. The electron-accepting nature of dicyclopenta-fused pyrenes makes them attractive candidates for this purpose. Although detailed performance metrics for OFETs based specifically on this compound are limited, studies on related pyrene-based materials provide valuable insights. For instance, a solution-processed field-effect transistor was fabricated using a dipyrene-fused dicyclopenta[a,f]naphthalene, demonstrating the promise of these larger, fused systems in organic electronics. Pyrene derivatives, in general, have been investigated as semiconducting materials in OFETs, exhibiting both p-type and ambipolar charge transport characteristics. The performance of such devices is highly dependent on the molecular packing and thin-film morphology, which can be influenced by the introduction of various substituent groups onto the pyrene core. Further exploration into the synthesis of functionalized this compound derivatives and the characterization of their charge transport properties in OFETs is a promising avenue for future research.

Engineering of Novel Materials with Tailored Electronic and Optical Responses

A key advantage of organic materials is the ability to tailor their properties through chemical synthesis. This compound offers a versatile platform for the engineering of novel materials with customized electronic and optical responses. By strategically attaching different functional groups to the periphery of the dicyclopenta-fused pyrene core, researchers can modulate its electron affinity, solubility, and solid-state packing.

For example, the introduction of electron-withdrawing groups can further lower the LUMO energy level, enhancing its electron-accepting capabilities. Conversely, the addition of electron-donating groups can alter the intramolecular charge transfer characteristics, leading to changes in the material's absorption and emission spectra. The synthesis of a dicyclopenta-fused peropyrene derivative has shown that such π-extended systems can exhibit narrow energy gaps and low-lying LUMO levels. nih.gov

Furthermore, the incorporation of this compound into larger, well-defined architectures, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), could lead to materials with unique porous structures and collective electronic properties. These engineered materials could find applications in areas such as chemosensing, catalysis, and energy storage. The ability to control the assembly and electronic coupling between this compound units is paramount to realizing the full potential of these advanced materials.

Supramolecular Chemistry and Host-Guest Complexation Studies

The planar and electron-deficient aromatic surface of this compound makes it an intriguing candidate for studies in supramolecular chemistry, particularly in the realm of host-guest complexation. While direct studies on the supramolecular behavior of this compound are scarce, research on the parent pyrene molecule and other polycyclic aromatic hydrocarbons provides a strong basis for predicting its potential in this area.

Host-guest chemistry involves the non-covalent association of a "host" molecule with a "guest" molecule. These interactions are driven by a combination of forces, including van der Waals forces, π-π stacking, and hydrophobic interactions. The formation of such complexes can lead to significant changes in the photophysical properties of the guest molecule, which can be exploited for sensing and molecular recognition applications.

Dynamics of Encapsulation and Dissociation

The dynamics of how a guest molecule like this compound enters (encapsulation) and exits (dissociation) a host molecule's cavity are fundamental to understanding and designing functional supramolecular systems. Studies on pyrene and its derivatives with host molecules like cyclodextrins have shed light on these dynamic processes.

Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are known to form inclusion complexes with pyrene. The encapsulation of pyrene within a cyclodextrin (B1172386) cavity alters its microenvironment, leading to changes in its fluorescence emission. This phenomenon has been utilized to probe the kinetics of host-guest binding. The association and dissociation rate constants of these complexes can be determined using techniques such as stopped-flow fluorescence spectroscopy. These studies reveal that the formation of an initial encounter complex is often followed by a conformational rearrangement to achieve the final, stable host-guest complex.

While specific experimental data on the encapsulation and dissociation dynamics of this compound is not yet available, it is anticipated that its larger and more rigid structure, compared to pyrene, would significantly influence these kinetic parameters. The unique shape and electronic properties of this compound could lead to highly selective binding with appropriately designed host molecules, opening up possibilities for the development of novel sensors and responsive materials. Further research in this area is crucial to unlock the potential of this compound in the sophisticated world of supramolecular chemistry.

Self-Assembly and Ordered Structures

Current scientific literature provides limited specific information regarding the self-assembly and formation of ordered supramolecular structures directly involving this compound. While the broader class of pyrene-containing molecules is known for its tendency to form excimers and self-assemble through π-π stacking interactions, detailed studies focusing exclusively on the self-organization of this compound into well-defined, ordered architectures are not extensively documented in the reviewed sources. The unique angular geometry and the presence of five-membered rings in this compound could potentially lead to distinct packing motifs compared to planar pyrene, but this remains an area requiring further experimental investigation.

Potential as Precursors for Carbon Nanostructures and Fullerene Fragments

This compound, a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₀, is recognized as a significant fragment of fullerenes. iupac.orgresearchgate.netacs.orgacs.orgresearchgate.net Its curved molecular structure, arising from the inclusion of two pentagonal rings among its fused aromatic rings, makes it a subject of interest in the study of fullerene formation and the bottom-up synthesis of carbon nanostructures.

Research has identified this compound and its isomers in the complex chemical environments of combustion flames. researchgate.netacs.orgacs.orgresearchgate.net Notably, these dicyclopentapyrenes are typically observed in flames that are deficient in fullerenes. researchgate.netacs.orgacs.orgresearchgate.net This observation suggests a close relationship between the formation and consumption of these C₂₀H₁₀ isomers and the nucleation of fullerenes.

One of the proposed pathways for the formation of this compound in high-temperature environments is through the pyrolysis of other polycyclic aromatic hydrocarbons. iupac.org For instance, specific precursor molecules have been shown to yield this compound upon pyrolysis, indicating its stability and prevalence under such conditions. iupac.org

Furthermore, theoretical studies have explored the mechanistic aspects of rearrangements in fullerene fragments like this compound. Computational analyses of Stone-Wales rearrangements—a type of bond rearrangement that can lead to the isomerization of fullerene cages—have been conducted on this compound. researchgate.net These studies provide insights into the energetic barriers and pathways for the transformation of such fragments, which is crucial for understanding the mechanisms of fullerene formation and annealing. researchgate.net

The table below summarizes the context in which this compound is considered a potential precursor or fragment related to carbon nanostructures.

AspectResearch Finding
Classification Identified as a C₂₀H₁₀ fullerene fragment. iupac.orgresearchgate.netacs.orgacs.orgresearchgate.net
Occurrence Detected in fullerene-deficient combustion flames. researchgate.netacs.orgacs.orgresearchgate.net
Formation Can be formed via pyrolysis of other polycyclic aromatic hydrocarbons. iupac.org
Theoretical Studies Subject of computational studies on Stone-Wales rearrangements, relevant to fullerene isomerization. researchgate.net

While this compound is clearly implicated in the chemistry of fullerene formation, its direct application as a building block in the controlled, bottom-up synthesis of specific carbon nanostructures or fullerenes has not been extensively demonstrated in the reviewed literature. Its role appears to be more as an important intermediate in the complex gas-phase reactions that lead to the spontaneous formation of these larger carbon architectures.

Conclusion and Future Research Perspectives

Summary of Key Research Achievements for Dicyclopenta[cd,fg]pyrene

Research into this compound has yielded several significant achievements, primarily centered on its synthesis, structural elucidation, and toxicological assessment.

A pivotal accomplishment in the study of this compound was its successful synthesis, which was instrumental for its unequivocal identification and further investigation. The primary method employed for the preparation of this compound is flash vacuum thermolysis (FVT) of appropriate precursor molecules. This high-temperature technique has enabled the generation of this and other isomeric dicyclopentapyrenes, facilitating their isolation and characterization. Following its synthesis, this compound was identified as a constituent of combustion effluents, confirming its environmental relevance.

In the realm of physical organic chemistry, detailed computational and experimental studies have provided insights into the thermodynamic stability and aromaticity of this compound. Theoretical calculations have revealed that the thermodynamic stability of the dicyclopentapyrene isomers is significantly influenced by σ-strain imposed on the pyrene (B120774) core by the fused five-membered rings. Specifically, this compound has been found to be of intermediate stability relative to its isomers, dicyclopenta[cd,mn]pyrene (B14347219) and dicyclopenta[cd,jk]pyrene (B15184370).

Perhaps the most significant area of research achievement for this compound lies in its toxicological properties . Studies have demonstrated that this compound is a potent mutagen. A key finding is that this compound exhibits direct-acting mutagenicity in bacterial assays, meaning it can induce mutations without the need for metabolic activation. This is a crucial characteristic that distinguishes it from many other polycyclic aromatic hydrocarbons. Further research has suggested that the ultimate mutagenic forms of this compound are its di-epoxides, formed by the epoxidation of the five-membered rings. The synthesis of these suspected metabolites has provided further support for this hypothesis.

Summary of Key Research Achievements
Area of ResearchKey AchievementSignificance
SynthesisSuccessful preparation via flash vacuum thermolysis (FVT).Enabled definitive identification and further scientific study.
Environmental ChemistryIdentification as a component of combustion exhausts.Established its relevance as an environmental pollutant.
Physical Organic ChemistryElucidation of its thermodynamic stability and aromaticity, highlighting the role of σ-strain.Provided fundamental understanding of its molecular properties.
ToxicologyDemonstration of potent, direct-acting mutagenicity.Highlighted its potential health risks.
MetabolismIdentification of di-epoxides as the likely ultimate mutagenic metabolites.Offered insights into the mechanism of its biological activity.

Current Challenges and Unresolved Questions in this compound Research

Despite the progress made, several challenges and unresolved questions persist in the study of this compound.

A primary challenge lies in its synthesis . The reliance on flash vacuum thermolysis, a technique that employs harsh, high-temperature conditions, often results in low yields and can be difficult to scale up. nih.gov The development of milder, more efficient, and selective synthetic routes to this compound and its derivatives remains a significant hurdle for chemists.

In the area of toxicology, while its mutagenicity is well-established, a complete picture of its metabolic fate in vivo is still lacking. The precise enzymatic pathways involved in its activation and detoxification in mammalian systems are not fully understood. Unraveling the complete metabolic profile is crucial for a comprehensive risk assessment. Furthermore, the exact mechanisms underlying its direct-acting mutagenicity, which is an unusual property for a PAH, warrant further investigation.

The environmental behavior of this compound is another area with unresolved questions. There is a scarcity of data on its environmental persistence, transport, and degradation pathways. Understanding how this compound behaves in different environmental compartments (air, water, soil) is essential for predicting its environmental impact and developing potential remediation strategies.

Emerging Trends and Prospective Avenues for Future Academic Investigations

Future research on this compound is likely to be driven by emerging trends in both environmental science and materials science.

A significant prospective avenue is the development of novel, milder synthetic methodologies for cyclopenta-fused PAHs. Recent advances in synthetic organic chemistry, such as palladium-catalyzed annulation reactions, offer promising alternatives to the harsh conditions of FVT and could facilitate access to a wider range of derivatives for further study. nih.gov

While the toxicological properties of this compound have been a major focus, its potential applications in materials science remain largely unexplored. In contrast, its isomer, dicyclopenta[cd,jk]pyrene, has been investigated for use in conjugated polymers for electronic applications. rsc.orgresearchgate.net Future studies could explore whether this compound, with its unique electronic structure, could also serve as a building block for novel organic electronic materials.

There is a growing trend in environmental health research to look beyond the carcinogenic effects of PAHs and investigate their roles in other diseases. Future toxicological studies on this compound could explore its potential contributions to other adverse health outcomes.

Finally, the development of more sensitive and selective analytical methods for the detection and quantification of this compound in environmental samples is a crucial area for future investigation. Such methods would enable more accurate exposure assessments and a better understanding of its environmental distribution.

Future Research Perspectives for this compound
Research AreaProspective AvenuePotential Impact
Synthetic ChemistryDevelopment of milder and more efficient synthetic routes (e.g., transition metal catalysis).Improved access to the compound and its derivatives for further research.
Materials ScienceInvestigation of its potential as a building block for organic electronic materials.Discovery of new functional materials with novel electronic properties.
Environmental ToxicologyElucidation of complete in-vivo metabolic pathways and investigation of non-cancer health effects.More comprehensive understanding of its human health risks.
Environmental ChemistryDetailed studies on its environmental fate, transport, and degradation.Better prediction of its environmental impact and development of remediation strategies.
Analytical ChemistryDevelopment of highly sensitive and selective analytical methods for environmental monitoring.More accurate assessment of human and environmental exposure.

Q & A

Q. What interdisciplinary approaches enhance research on this compound’s environmental impact?

  • Recommendation : Integrate environmental chemistry (fate modeling), toxicogenomics (RNA-seq for gene expression), and policy analysis (regulatory thresholds). Collaborate with public health experts to assess exposure pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.